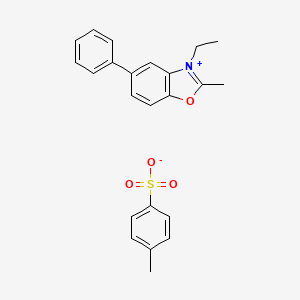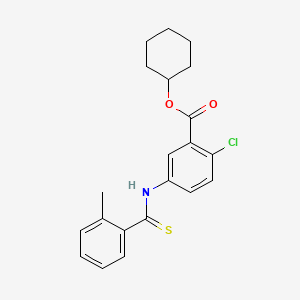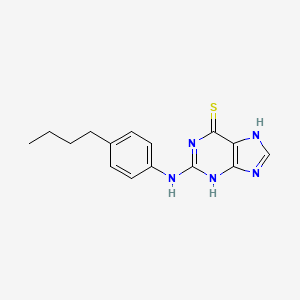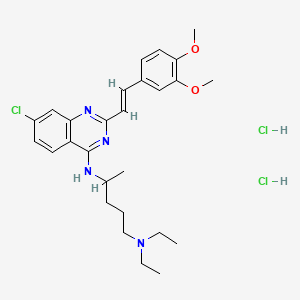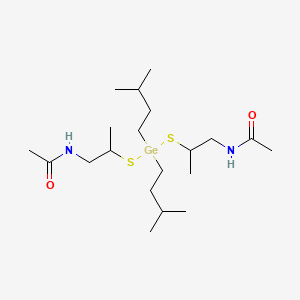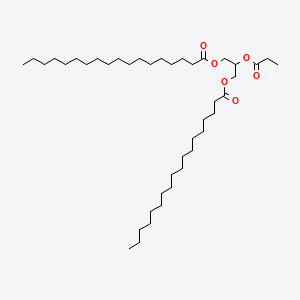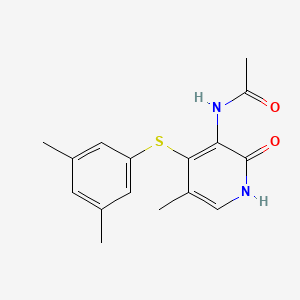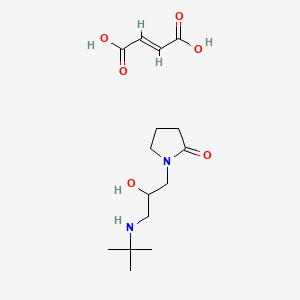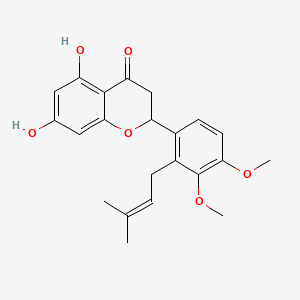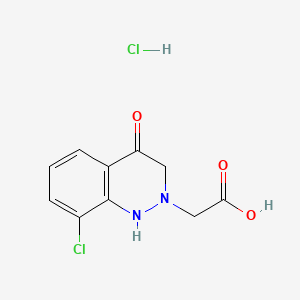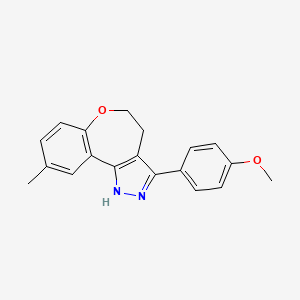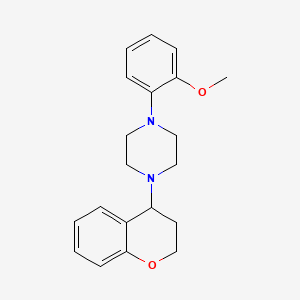
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with receptors, enzymes, or ion channels in biological systems.
Pathways Involved: The compound may modulate signaling pathways involved in cell growth, apoptosis, or neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)piperazine
- 4-(2-Methoxyphenyl)piperazine
- 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-phenylpiperazine
Uniqueness
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of both the benzopyran and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Propiedades
Número CAS |
81816-68-4 |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-chromen-4-yl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C20H24N2O2/c1-23-20-9-5-3-7-18(20)22-13-11-21(12-14-22)17-10-15-24-19-8-4-2-6-16(17)19/h2-9,17H,10-15H2,1H3 |
Clave InChI |
CCULRDJFKNULHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C3CCOC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



